molecular formula C17H13NO2 B11853774 Phenyl 6-methylquinoline-8-carboxylate

Phenyl 6-methylquinoline-8-carboxylate

Cat. No.: B11853774
M. Wt: 263.29 g/mol
InChI Key: POACZQJMYZRRGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 6-methylquinoline-8-carboxylate (CAS 1442660-31-2) is an organic compound with the molecular formula C17H13NO2 and a molecular weight of 263.29 g/mol. It is characterized by a quinoline core structure, which consists of a benzene ring fused to a pyridine ring, and is specifically functionalized with a phenyl ester group at the 8-position and a methyl group at the 6-position. This structure is of significant interest in chemical synthesis and pharmaceutical research. A primary area of investigation for this compound and its analogs is their potent biological activity. Research indicates that such quinoline derivatives demonstrate substantial antimicrobial efficacy against multidrug-resistant bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci . The proposed mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV—enzymes critical for DNA replication and transcription—thereby stabilizing the cleavage complex and preventing DNA religation. Furthermore, these compounds exhibit promising dose-dependent antibiofilm activity, which is a critical advantage in combating resistant infections. Beyond its antimicrobial potential, the phenyl ester group of the compound is a key reactive site. It can participate in various chemical reactions, such as aminolysis with primary and secondary amines to form amide derivatives, a transformation that can be utilized to generate a diverse library of molecules for structure-activity relationship (SAR) studies. The quinoline scaffold itself is also known to act as a chelating agent for metal ions, a property that can be explored in material science and biochemistry. The synthesis of such polysubstituted quinoline derivatives often employs modern, efficient methods, including microwave-assisted synthesis and transition-metal-catalyzed C–H functionalization, to achieve regioselectivity and improve yields. This compound is intended for research applications only and is not designed for human or veterinary therapeutic use.

Properties

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

phenyl 6-methylquinoline-8-carboxylate

InChI

InChI=1S/C17H13NO2/c1-12-10-13-6-5-9-18-16(13)15(11-12)17(19)20-14-7-3-2-4-8-14/h2-11H,1H3

InChI Key

POACZQJMYZRRGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)C(=O)OC3=CC=CC=C3)N=CC=C2

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of Phenyl 6 Methylquinoline 8 Carboxylate

X-ray Crystallography for Solid-State Structural Elucidation

Comprehensive searches of crystallographic databases and the scientific literature did not yield specific X-ray crystallography data for Phenyl 6-methylquinoline-8-carboxylate. Therefore, a detailed analysis of its crystal packing, intermolecular interactions, hydrogen bonding network, dihedral angles, and solid-state conformation is not possible at this time.

For such an analysis to be conducted, the compound would first need to be synthesized and then crystallized under various solvent conditions to obtain a single crystal of suitable quality for X-ray diffraction analysis. The resulting diffraction data would provide the precise atomic coordinates within the crystal lattice.

Hydrogen Bonding Network Analysis (e.g., C-H···O, C-H···N, N-H···O, C-H···π Interactions)

While lacking a traditional hydrogen bond donor, this compound could exhibit weak C-H···O and C-H···N hydrogen bonds. The analysis would involve identifying these interactions by their bond distances and angles. For instance, hydrogen atoms on the quinoline (B57606) and phenyl rings could interact with the oxygen atoms of the carboxylate group or the nitrogen atom of the quinoline ring on adjacent molecules. C-H···π interactions, where a C-H bond points towards the electron cloud of an aromatic ring, would also be investigated.

A theoretical table of potential hydrogen bond interactions is presented below. The values are placeholders and would need to be determined experimentally.

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)∠DHA (°)
C-H···O~0.95<2.7<3.5>110
C-H···N~0.95<2.8<3.6>110
C-H···π~0.95<2.9<3.7>110

Dihedral Angle Analysis Between Quinoline and Phenyl Moieties

The dihedral angle between the plane of the quinoline ring system and the plane of the phenyl ring is a critical conformational parameter. This angle would be determined from the refined crystal structure. It would reveal the extent of twisting between the two aromatic systems, which is influenced by steric hindrance from the methyl group at the 6-position and the electronic effects of the ester linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific ¹H NMR spectroscopic data for this compound has been found in the reviewed scientific literature. An experimental investigation would be required to determine the precise chemical shifts and coupling constants.

Proton (¹H) NMR for Chemical Shift and Coupling Constant Analysis

A ¹H NMR spectrum would provide detailed information about the electronic environment of the hydrogen atoms in the molecule. The aromatic protons on the quinoline and phenyl rings would likely appear in the downfield region (typically 6.5-9.0 ppm) due to the deshielding effects of the aromatic currents. The methyl group protons would appear further upfield as a singlet.

The expected chemical shifts would be influenced by the positions of the substituents. For example, the protons on the quinoline ring would show distinct shifts based on their proximity to the nitrogen atom, the methyl group, and the phenyl ester group. The protons on the phenyl ring would also have characteristic shifts, influenced by the electron-withdrawing nature of the ester linkage.

Coupling constants (J-values) would reveal the connectivity of the protons. For instance, ortho, meta, and para couplings between adjacent protons on the aromatic rings would help in assigning the specific resonances to their corresponding protons.

A hypothetical data table for the ¹H NMR spectrum is presented below. The chemical shifts (δ) and coupling constants (J) are estimates and would require experimental verification.

Proton AssignmentEstimated δ (ppm)MultiplicityEstimated J (Hz)
Quinoline-H2~8.9ddJ ≈ 4.2, 1.7
Quinoline-H3~7.4ddJ ≈ 8.2, 4.2
Quinoline-H4~8.1dJ ≈ 8.2
Quinoline-H5~7.6dJ ≈ 8.5
Quinoline-H7~7.5s
6-CH₃~2.5s
Phenyl-H (ortho)~7.3m
Phenyl-H (meta)~7.5m
Phenyl-H (para)~7.4m

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

The spectrum is expected to show distinct signals for each of the 17 carbon atoms in the molecule. The aromatic carbons of the quinoline and phenyl rings will resonate in the downfield region, typically between 110 and 150 ppm. The carbon of the methyl group attached to the quinoline ring is anticipated to appear in the upfield region, around 20-25 ppm. The ester carbonyl carbon is the most deshielded and is expected to have a chemical shift in the range of 160-170 ppm.

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm) Justification based on Analogous Compounds
C=O (Ester)~165Similar to the ester carbonyl in ethyl 6-methylquinoline-2-carboxylate (165.5 ppm). amazonaws.com
Quinoline C2~150Aromatic carbons attached to nitrogen are typically downfield.
Quinoline C3~122
Quinoline C4~136
Quinoline C5~128
Quinoline C6~138Substituted aromatic carbon.
Quinoline C7~129
Quinoline C8~145Carbon attached to the ester group.
Quinoline C8a~128
Quinoline C4a~147Bridgehead carbon.
Phenyl C1'~151Carbon attached to the ester oxygen.
Phenyl C2'/C6'~122
Phenyl C3'/C5'~129
Phenyl C4'~126
6-Methyl C~22Consistent with methyl groups on an aromatic ring, as seen in ethyl 6-methylquinoline-2-carboxylate (21.8 ppm). amazonaws.com

This table is predictive and based on data from analogous compounds. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

Two-dimensional NMR spectroscopy is crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal the correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For instance, it would show correlations between the protons on the quinoline and phenyl rings, allowing for the tracing of the proton-proton networks within each aromatic system.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. This would definitively link the proton assignments to their corresponding carbon atoms in the ¹³C NMR spectrum.

Correlations from the methyl protons to the C6 and C5/C7 carbons of the quinoline ring.

Correlations from the quinoline protons to the ester carbonyl carbon.

Correlations from the phenyl protons to the ester carbonyl carbon, confirming the phenyl ester linkage.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy provide valuable information about the functional groups present in the molecule by probing their vibrational modes.

Characteristic Vibrational Modes of the Quinoline Ring System

The quinoline ring system exhibits a series of characteristic vibrational bands. These include:

C-H stretching: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds typically appear in the 1400-1600 cm⁻¹ region. These bands are often strong and can be used as a fingerprint for the quinoline core.

Identification of Ester Carbonyl and C-O Stretches

The ester functional group gives rise to two prominent vibrational bands:

C=O stretching: A strong, sharp absorption band corresponding to the carbonyl stretch is expected in the region of 1720-1740 cm⁻¹. The exact position can be influenced by the electronic effects of the aromatic rings.

C-O stretching: The C-O single bond stretches of the ester group will produce strong bands in the 1100-1300 cm⁻¹ region.

Predicted IR and Raman Active Modes for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy
Aromatic C-H Stretch3000-3100IR, Raman
Methyl C-H Stretch2850-2960IR, Raman
Ester C=O Stretch1720-1740IR (Strong)
Quinoline C=C/C=N Stretches1400-1600IR, Raman
Ester C-O Stretches1100-1300IR (Strong)

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an essential tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the molecular mass, which can be used to confirm the elemental composition of this compound. The exact mass can be calculated from its molecular formula, C₁₇H₁₃NO₂.

Calculated Exact Mass for this compound

Ion Molecular Formula Calculated Exact Mass
[M+H]⁺C₁₇H₁₄NO₂⁺264.1019
[M+Na]⁺C₁₇H₁₃NNaO₂⁺286.0838

The observation of ions corresponding to these calculated exact masses in an HRMS experiment would provide strong evidence for the presence and elemental composition of the target compound. The fragmentation pattern observed in the mass spectrum would further confirm the structure, with expected losses of the phenoxy group and subsequent fragmentation of the quinoline core.

Computational and Theoretical Investigations of Phenyl 6 Methylquinoline 8 Carboxylate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. For Phenyl 6-methylquinoline-8-carboxylate, DFT calculations are instrumental in elucidating its fundamental chemical properties. These calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-31G(d,p), to achieve a balance between accuracy and computational cost. nih.gov

Geometry Optimization and Electronic Structure Analysis

The first step in the computational analysis of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

The electronic structure analysis involves the examination of the distribution of electrons within the molecule. This includes the calculation of Mulliken atomic charges, which provide insight into the local electronic environment of each atom.

Table 1: Predicted Optimized Geometrical Parameters for this compound (based on analogous structures)

ParameterPredicted ValueAnalogous Compound
Dihedral Angle (Quinoline-Phenyl)~50-60°Phenyl quinoline-2-carboxylate researchgate.net
C=O Bond Length~1.20 ÅPhenyl quinoline-2-carboxylate bohrium.com
C-O (Ester) Bond Length~1.35 ÅPhenyl quinoline-2-carboxylate bohrium.com
C-N (Quinoline) Bond Length~1.32-1.37 ÅPhenyl quinoline-2-carboxylate bohrium.com

Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Related Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a key indicator of molecular stability and reactivity.

For quinoline (B57606) derivatives, the HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. In this compound, the HOMO is expected to have significant contributions from the quinoline ring and the phenyl group, while the LUMO would likely be centered on the quinoline and carboxylate moieties.

From these orbital energies, various quantum chemical descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). nih.gov These descriptors provide a quantitative measure of the molecule's reactivity.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound (based on analogous structures)

ParameterPredicted Value (eV)DescriptionAnalogous Compound
EHOMO~ -6.5Energy of the Highest Occupied Molecular OrbitalPhenyl quinoline-2-carboxylate bohrium.com
ELUMO~ -1.8Energy of the Lowest Unoccupied Molecular OrbitalPhenyl quinoline-2-carboxylate bohrium.com
Egap (HOMO-LUMO)~ 4.7Energy gap, indicating chemical stabilityPhenyl quinoline-2-carboxylate bohrium.com

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are also employed to predict spectroscopic properties, which can then be compared with experimental data for validation. Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. nih.gov

Furthermore, the calculation of nuclear magnetic shielding tensors allows for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. For the quinoline moiety in similar structures, specific proton signals have been assigned to the 5th, 7th, and 8th positions, which can serve as a reference for this compound. nih.gov

Vibrational frequencies corresponding to the normal modes of vibration can also be computed. These calculated frequencies, after appropriate scaling, can be compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of vibrational bands. For instance, the characteristic stretching frequency of the carbonyl group (C=O) in the carboxylate ester is expected in a specific region of the IR spectrum. Studies on related methylquinolines have provided detailed assignments of their vibrational modes. researchgate.net

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions.

Investigation of Solution-Phase Conformational Preferences

In a solution, a flexible molecule like this compound can adopt various conformations due to the rotation around its single bonds. The relative orientation of the phenyl and quinoline rings is of particular interest. MD simulations can be used to explore the potential energy surface of the molecule in a given solvent, identifying the most populated and energetically favorable conformations. This provides a more realistic picture of the molecule's structure in a liquid environment compared to the gas-phase optimized geometry from DFT.

Exploration of Solvent-Solute and Intermolecular Interactions in Dynamic Systems

MD simulations are particularly powerful for studying the interactions between a solute molecule and the surrounding solvent molecules. For this compound, simulations in different solvents would reveal how the solvent molecules arrange themselves around the solute and how specific interactions, such as hydrogen bonding or van der Waals forces, influence its behavior. Furthermore, in concentrated solutions, MD can be used to investigate intermolecular interactions between solute molecules, such as π-π stacking between the aromatic rings, which can lead to aggregation. While specific MD studies on this compound are not available, the general methodology is well-established for studying the behavior of organic molecules in solution.

Quantum Chemical Parameters and Reactivity Descriptors

This section would typically involve calculations to understand the electronic structure and reactivity of the molecule.

Conceptual DFT Applications for Predicting Reaction Pathways

Conceptual DFT provides a framework to predict the most likely pathways for chemical reactions. By analyzing the changes in electron density and the interaction of molecular orbitals, researchers can model reaction mechanisms and predict the formation of transition states and products.

Analysis of Non-Covalent Interactions via Computational Methods

This area of study is crucial for understanding how molecules interact with each other and with their environment, which is fundamental for crystal engineering and drug design.

Quantification of Hydrogen Bonding and π-π Stacking Interactions

Although this compound does not have traditional hydrogen bond donors, weak C-H···O or C-H···N hydrogen bonds could be analyzed. More significantly, the presence of two aromatic rings (the quinoline system and the phenyl group) suggests the importance of π-π stacking interactions. Computational methods can quantify the strength and geometry of these interactions, which play a critical role in the packing of molecules in the solid state.

Energetic Analysis of Conformational Isomers

The bond connecting the phenyl group and the carboxylate group, as well as the bond between the carboxylate and the quinoline ring, allows for rotational freedom. This can lead to different stable conformations, or rotational isomers (rotamers). Computational energetic analysis would involve calculating the relative energies of these different conformers to determine the most stable three-dimensional structure of the molecule.

Chemical Reactivity and Derivatization of Phenyl 6 Methylquinoline 8 Carboxylate

Reactions Involving the Ester Group

The phenyl ester group in Phenyl 6-methylquinoline-8-carboxylate is a key site for nucleophilic acyl substitution reactions. The electron-withdrawing nature of the quinoline (B57606) ring can influence the reactivity of the carbonyl carbon, making it susceptible to attack by various nucleophiles.

Hydrolysis to 6-Methylquinoline-8-carboxylic Acid

The ester linkage in this compound can be cleaved through hydrolysis to yield 6-methylquinoline-8-carboxylic acid and phenol (B47542). This reaction can be catalyzed by either acid or base.

Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, facilitating the attack by a water molecule. This is a reversible process, and the equilibrium can be shifted towards the products by using an excess of water.

Basic hydrolysis, also known as saponification, is an irreversible process. A hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent elimination of the phenoxide ion, a relatively good leaving group, results in the formation of 6-methylquinoline-8-carboxylic acid, which is then deprotonated by the basic conditions to form the corresponding carboxylate salt. Acidification in a separate step is required to obtain the free carboxylic acid.

Reaction Reagents Products
Acid-catalyzed HydrolysisH₂O, H⁺ (e.g., HCl, H₂SO₄)6-Methylquinoline-8-carboxylic Acid, Phenol
Base-catalyzed Hydrolysis (Saponification)1. NaOH, H₂O 2. H⁺6-Methylquinoline-8-carboxylic Acid, Phenol

Transesterification Reactions

Transesterification is a process where the phenyl group of the ester is exchanged with the alkyl or aryl group of an alcohol. This reaction can be catalyzed by either an acid or a base.

In an acid-catalyzed transesterification, the mechanism is similar to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. The reaction is typically performed using a large excess of the alcohol to drive the equilibrium towards the formation of the new ester.

Base-catalyzed transesterification involves the reaction of the ester with an alkoxide. The alkoxide acts as a nucleophile, attacking the carbonyl carbon and leading to the substitution of the phenoxide group.

Reaction Reagents Product
Acid-catalyzed TransesterificationR'OH, H⁺Alkyl/Aryl 6-methylquinoline-8-carboxylate
Base-catalyzed TransesterificationR'O⁻ Na⁺ (from R'OH and a base)Alkyl/Aryl 6-methylquinoline-8-carboxylate

Reactions with Nucleophiles at the Carbonyl Center

The electrophilic carbonyl carbon of the ester group is susceptible to attack by a variety of nucleophiles beyond water and alcohols. A significant reaction in this category is aminolysis, the reaction with ammonia or primary or secondary amines to form amides.

In a study on the aminolysis of substituted phenyl quinoline-8-carboxylates, it was found that these reactions proceed via a nucleophilic addition-elimination mechanism. libretexts.orgnih.gov The rate of the reaction and the specific mechanism can be influenced by the nature of the amine and the substituents on the phenyl leaving group. nih.gov The reaction of this compound with an amine (R₂NH) would be expected to yield N,N-disubstituted-6-methylquinoline-8-carboxamide and phenol.

Nucleophile Product
Ammonia (NH₃)6-Methylquinoline-8-carboxamide
Primary Amine (R'NH₂)N-Substituted-6-methylquinoline-8-carboxamide
Secondary Amine (R'₂NH)N,N-Disubstituted-6-methylquinoline-8-carboxamide

Transformations of the Quinoline Ring System

The quinoline ring system in this compound can undergo various transformations, including electrophilic and nucleophilic substitution reactions. The regioselectivity of these reactions is influenced by the inherent electronic properties of the quinoline nucleus and the directing effects of the existing substituents: the 6-methyl group and the 8-phenylcarboxylate group.

Electrophilic Aromatic Substitution Reactions on the Quinoline Core

In general, electrophilic aromatic substitution on the quinoline ring occurs preferentially on the benzene (B151609) ring (the carbocyclic ring) rather than the pyridine (B92270) ring, which is deactivated by the electron-withdrawing nitrogen atom. The substitution typically takes place at positions 5 and 8.

In the case of this compound, the scenario is more complex due to the presence of two substituents on the benzene ring:

The 6-methyl group: This is an electron-donating group, which activates the ring towards electrophilic attack and is an ortho, para-director. It will therefore direct incoming electrophiles to positions 5 and 7.

The 8-phenylcarboxylate group: This is an electron-withdrawing group, which deactivates the ring and is a meta-director. It will direct incoming electrophiles to positions 5 and 7.

Since both substituents direct to the same positions (5 and 7), the outcome of an electrophilic substitution reaction will depend on the reaction conditions and the specific electrophile used. The activating effect of the methyl group may favor substitution at position 5, while steric hindrance from the bulky ester group at position 8 might also influence the regioselectivity.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group at the 5- or 7-position.

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid would introduce a halogen atom, again likely at the 5- or 7-position.

Sulfonation: Treatment with fuming sulfuric acid would introduce a sulfonic acid group, with the position of substitution being temperature-dependent in some quinoline systems.

Friedel-Crafts Alkylation and Acylation: These reactions are generally less successful on deactivated rings and may be complicated by the basicity of the quinoline nitrogen.

Reaction Typical Reagents Expected Position of Substitution
NitrationHNO₃, H₂SO₄5- or 7-position
BrominationBr₂, FeBr₃5- or 7-position
SulfonationSO₃, H₂SO₄5- or 7-position

Nucleophilic Substitution Reactions on the Quinoline Ring

Nucleophilic aromatic substitution on the quinoline ring is generally more difficult than electrophilic substitution and typically occurs on the electron-deficient pyridine ring, at positions 2 and 4. These reactions are facilitated by the presence of a good leaving group (like a halogen) at these positions or by strong activation from electron-withdrawing groups.

For this compound, direct nucleophilic substitution on the unsubstituted quinoline ring is unlikely under normal conditions. However, derivatization of the quinoline ring, for example by introducing a halogen at the 2- or 4-position, would render it susceptible to nucleophilic attack. For instance, if a chloro group were present at the 4-position of the 6-methylquinoline-8-carboxylate core, it could be displaced by various nucleophiles such as amines, alkoxides, or thiolates.

Furthermore, the ester group at the 8-position itself is not typically a target for nucleophilic aromatic substitution, as the carboxylate is not a good leaving group in such reactions.

Reactions at the 6-Methyl Group

The 6-methyl group on the quinoline ring is a key site for functionalization, offering pathways to various derivatives through oxidation and C-H activation reactions.

Oxidation Reactions (e.g., to aldehyde or carboxylic acid)

The oxidation of the 6-methyl group to an aldehyde (6-formylquinoline-8-carboxylate) or a carboxylic acid (quinoline-6,8-dicarboxylic acid derivative) represents a valuable transformation for introducing new functionalities. While the vigorous oxidation of methylquinolines can lead to the formation of pyridine tricarboxylic acids, more controlled oxidation methods are sought to selectively transform the methyl group.

The choice of oxidizing agent and reaction conditions is crucial to achieve the desired level of oxidation and to avoid over-oxidation or degradation of the quinoline ring. For instance, the oxidation of methyl groups on N-heteroaromatic compounds can be challenging due to the potential for uncontrolled side reactions. However, methods for the chemoselective oxidation of methylquinolines to their corresponding aldehydes have been developed.

Starting MaterialProductReagents and ConditionsReference
2-MethylquinolineQuinoline-2-carboxylic acidAlkaline KMnO4 (hot, concentrated)
MethylquinolinesPyridine tricarboxylic acidVigorous oxidation (e.g., K2Cr2O7/H2SO4 or KMnO4, heat)

This table presents examples of oxidation reactions on methylquinoline derivatives. The specific conditions for the selective oxidation of this compound would require further experimental investigation.

Reactions Involving C-H Activation

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of otherwise inert C-H bonds. The 6-methyl group of the quinoline scaffold is a potential site for such transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Various transition metals, including rhodium and palladium, have been employed to catalyze the C-H functionalization of methylquinolines. These reactions allow for the introduction of aryl, alkyl, and other functional groups, providing access to a diverse range of derivatives. For instance, the functionalization of the quinoline ring through C-H activation is a transformative strategy in modern synthetic chemistry.

Catalyst SystemType of C-H FunctionalizationSubstrateReference
Rhodium complexesC(sp3)-H Acetoxylation8-Methylquinolines
Palladium complexesC(sp3)-H Biarylation8-Methylquinolines
Ruthenium(II) complexesChemoselective C(sp3)-H Monoarylation8-Methylquinolines

This table showcases examples of C-H activation reactions on methylquinoline derivatives, highlighting the potential for similar transformations on this compound.

Reactivity of the Phenyl Substituent

The phenyl group of the ester offers another reactive site for further chemical modification through electrophilic aromatic substitution and various cross-coupling reactions.

Electrophilic Aromatic Substitution on the Phenyl Ring

Electrophilic substitution on the quinoline ring itself typically occurs on the benzene ring portion (carbocycle) at positions 5 and 8, as these positions are electronically richer compared to the pyridine ring. This inherent reactivity of the quinoline core needs to be considered when planning electrophilic substitutions on the appended phenyl ring, as competitive reactions on the quinoline ring might occur.

Functionalization via Cross-Coupling or Other Organometallic Reactions

The phenyl ester group can be a versatile handle for various transition metal-catalyzed cross-coupling reactions. For instance, the ester could potentially be converted into a more reactive group, such as a triflate, which can then participate in reactions like Suzuki-Miyaura or Heck couplings.

Interestingly, palladium complexes of quinoline-8-carboxylate have been developed as efficient, low-priced, and phosphine-free catalysts for Heck and Suzuki reactions of unactivated aryl bromides. This suggests that the quinoline-8-carboxylate moiety itself can act as a ligand in such catalytic systems. This dual role of the quinoline-8-carboxylate as both a substrate and a potential ligand could lead to interesting reactivity patterns in cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between organoboron compounds and organic halides or triflates, typically catalyzed by a palladium complex. The Heck reaction, also palladium-catalyzed, couples aryl or vinyl halides with alkenes.

Reaction NameDescriptionCatalystReference
Suzuki-Miyaura CouplingForms C-C bonds between organoboron compounds and halides/triflates.Palladium complexes
Heck ReactionForms C-C bonds between aryl/vinyl halides and alkenes.Palladium complexes

This table provides an overview of common cross-coupling reactions that could potentially be applied to functionalize the phenyl substituent of this compound.

Cyclization and Formation of Fused Heterocyclic Systems from this compound Derivatives

Derivatives of this compound can serve as precursors for the synthesis of more complex, fused heterocyclic systems. By introducing appropriate functional groups on either the quinoline core or the phenyl ring, intramolecular cyclization reactions can be designed to construct new rings.

The synthesis of fused tetracyclic systems containing a quinoline nucleus is an area of significant interest due to the wide-ranging biological activities of such compounds. Various synthetic strategies, including intramolecular cyclization, have been employed to construct these complex molecular architectures. For example, functionalized quinolines can be key starting materials for building a variety of polynuclear heterocyclic systems.

Advanced Applications in Chemical Research and Molecular Design

Phenyl 6-methylquinoline-8-carboxylate as a Privileged Scaffold in Medicinal Chemistry Research

The inherent structural features of the quinoline (B57606) nucleus make it an ideal scaffold for designing molecules that can interact with a wide array of biological targets. The presence of hydrogen bond acceptors (nitrogen atom) and a planar aromatic surface for π-π stacking allows for diverse, high-affinity binding. The 8-carboxylate group adds a crucial point for electrostatic or hydrogen bond interactions, a feature heavily exploited in drug design.

Design of Novel Quinoline-Based Structures for Biomolecular Target Modulation

The development of new therapeutic agents frequently relies on the strategic modification of existing scaffolds like quinoline. Computational methods such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and Comparative Molecular Field Analysis (CoMFA) are pivotal in this process. These techniques correlate the three-dimensional structural features of quinoline derivatives with their biological effects, allowing researchers to predict how changes to the molecule will affect its function. nih.govmdpi.com

By analyzing the contour maps generated by these models, chemists can identify specific regions on the quinoline scaffold where modifications—such as adding bulky or electron-withdrawing groups—would be beneficial. nih.gov For instance, a CoMFA study on a series of quinoline-based compounds might reveal that increased steric bulk at the 6-position (where the methyl group in this compound resides) and an electrostatically negative potential near the carboxylate group are favorable for modulating a particular protein target. nih.gov This information guides the synthesis of new analogues with potentially improved properties. nih.govnih.gov This rational design approach accelerates the discovery of lead compounds for a variety of targets, including protein kinases and receptors involved in cancer. nih.govresearchgate.net

Structure-Based Design Principles for Ligand-Receptor Interactions (excluding biological activity results)

Understanding how a ligand binds to its receptor at the atomic level is a cornerstone of modern drug discovery. ethernet.edu.et X-ray crystallography of ligand-receptor complexes provides invaluable insights into the specific interactions that govern molecular recognition. For quinoline carboxylates, these interactions are multifaceted.

A prominent example is the interaction of quinoline-4-carboxylic acids with the enzyme Dihydroorotate Dehydrogenase (DHODH). nih.gov Structure-based design studies have identified key principles for the binding of these ligands:

Electrostatic Interactions: The carboxylate group is critical, often forming a strong salt bridge with a positively charged arginine residue in the enzyme's active site. acs.org

Hydrogen Bonding: The carboxylate can also act as a hydrogen bond acceptor. In some designed analogues, a strategically placed hydroxyl or other group can form novel hydrogen bonds, sometimes mediated by a water molecule, with residues such as threonine or tyrosine. nih.gov

Hydrophobic and Aromatic Interactions: The flat, aromatic surface of the quinoline ring system fits snugly into hydrophobic pockets, engaging in π-π stacking or van der Waals interactions with nonpolar amino acid residues like valine, isoleucine, and phenylalanine. acs.org The phenyl group of a compound like this compound would further enhance these hydrophobic interactions.

These principles, derived from detailed structural analysis, allow for the rational optimization of ligands to improve their fit and binding affinity for a target receptor, independent of the ultimate biological outcome.

Interaction TypeLigand MoietyReceptor Residue Examples
Salt Bridge / ElectrostaticCarboxylate Group (-COO⁻)Arginine (Arg)
Hydrogen BondingCarboxylate Group, Quinoline NThreonine (Thr), Tyrosine (Tyr)
Hydrophobic / π-StackingQuinoline Ring, Phenyl GroupValine (Val), Isoleucine (Ile), Phenylalanine (Phe)

Role as Ligands in Coordination Chemistry

The quinoline carboxylate scaffold is an excellent ligand for coordinating with metal ions. The nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group can act as Lewis bases, donating electron pairs to form stable complexes with a wide range of transition metals. This property is the foundation for their use in catalysis and the construction of advanced materials.

Complexation with Transition Metals for Catalysis

Transition metal complexes are fundamental to catalysis, and the ligand's structure dictates the complex's reactivity and selectivity. frontiersin.orgchiba-u.jp Quinoline-based ligands, including those with carboxylate functionalities, are used to create well-defined metal centers for various catalytic transformations. For example, 8-methylquinoline (B175542) derivatives can form cyclometallated complexes with transition metals like palladium and platinum, which activates the C-H bonds of the methyl group for further functionalization. nih.gov

In a related application, quinoline-appended antimony(III) ligands have been synthesized and complexed with Platinum(II). acs.org The resulting complexes feature the quinoline nitrogen atoms coordinating to the platinum center in an L-type fashion. The solid-state structure of these complexes confirms the coordination, with the coordinated quinoline's proton signals in NMR spectra showing a characteristic downfield shift compared to the uncoordinated groups. acs.org Such complexes are explored for their potential in redox-controlled reactions and modulating reactivity at the metal center. acs.org

Design of Metal-Organic Frameworks Incorporating Quinoline Carboxylate Moieties

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked together by organic ligands. researchgate.net The tunability of both the metal and the organic linker allows for the design of materials with specific properties for applications in gas storage, separation, and catalysis.

Quinoline carboxylate derivatives are highly effective linkers for MOF synthesis. The rigid structure of the quinoline unit and the strong coordinating ability of the carboxylate group lead to the formation of robust and stable frameworks. For instance, a Cobalt(II) MOF has been synthesized that utilizes a mixed-ligand system where the quinoline moiety of a guest molecule, quinine, coordinates directly to the Co(II) centers within the framework's pores. acs.org This demonstrates the ability of the quinoline structure to be integrated into MOFs both as a primary building block and as a functional guest. The Co-N coordination bond lengths in these structures are typically around 2.2 to 2.3 Å. acs.org The inherent functionality of the quinoline, such as its basic nitrogen site, can be integrated directly into the framework, creating materials with active sites for heterogeneous catalysis. researchgate.net

Applications in Materials Science

Beyond catalysis and MOFs, the unique photophysical and chemical properties of quinoline carboxylates make them valuable in the broader field of materials science. Their rigid, aromatic nature often imparts high thermal stability and interesting electronic properties to the materials in which they are incorporated.

One significant area of application is in the development of photoluminescent materials. Coordination polymers built from quinoline carboxylate-derived ligands and metal ions like Copper(II) can exhibit strong luminescence. researchgate.net The emission properties can be tuned by modifying the substituents on the quinoline ring or by changing the metal ion. These materials are investigated for potential use in sensors, light-emitting diodes (OLEDs), and other optoelectronic devices. The combination of the quinoline's aromatic system and the metal's d-orbitals can lead to efficient metal-to-ligand charge-transfer (MLCT) states, which are often responsible for the observed phosphorescence. researchgate.net

Furthermore, the functional groups on the quinoline scaffold can be used to impart specific functionalities to materials. For example, covalent organic frameworks (COFs) linked by quinoline-4-carboxylic acid have been designed for environmental applications. The carboxylic acid groups within the framework allow for the efficient exfoliation of the bulk material into 2D nanosheets, which show superior performance as sorbents for heavy metal ions like cadmium.

Fluorescent Probes and Reagents Based on Quinoline Esters

Quinoline and its derivatives are foundational scaffolds in the development of fluorescent probes and reagents, prized for their photophysical properties. researchgate.net The quinoline ring system is inherently fluorescent and serves as a versatile core that can be systematically modified to fine-tune its optical response. nih.gov The nitrogen atom within the quinoline ring can interact with target molecules, leading to detectable changes in fluorescence, making it an excellent candidate for molecular sensing. nih.gov

The design of quinoline-based fluorophores often employs a "push-pull" strategy, where electron-donating and electron-withdrawing groups are strategically placed on the aromatic system to manipulate the intramolecular charge transfer (ICT) characteristics, thereby controlling the emission wavelength and intensity. The ester group, as seen in this compound, can influence the electronic distribution and photophysical properties of the molecule. researchgate.net

Research has demonstrated that quinoline esters and related derivatives are effective in various applications:

Bioimaging: Small-molecule fluorescent probes based on quinoline are advantageous for live-cell imaging due to their high sensitivity, rapid response time, and minimal physical intrusiveness compared to protein-based probes. nih.gov

Ion Sensing: The quinoline core can form highly fluorescent complexes with specific metal ions. nih.gov This property is exploited in designing chemosensors for detecting ions like Zn²⁺ in biological and environmental systems. The nitrogen atom and other potential coordination sites on the quinoline derivative selectively bind to metal ions, triggering a distinct fluorescent signal. nih.gov

pH Sensing: The fluorescence of certain quinoline derivatives can be highly sensitive to pH changes. Protonation of the quinoline nitrogen can significantly enhance fluorescence intensity, a phenomenon that has been leveraged to create probes that monitor pH in various environments. nih.govrsc.org

Although many quinoline derivatives are not readily water-soluble, synthetic modifications can improve their biocompatibility and solubility for use in aqueous biological systems. nih.govacs.org The development of quinoline-based fluorescent scaffolds remains an active area of research, focused on creating novel dyes with tailored properties for a wide array of applications. rsc.org

Development of Organic Electronic Materials

The highly conjugated aromatic structure of quinoline derivatives makes them promising candidates for use in organic electronic materials. ufms.br These materials are central to the advancement of technologies like Organic Light-Emitting Diodes (OLEDs). researchgate.netuconn.edu Quinoline-based compounds often exhibit excellent electron-transporting properties, thermal stability, and high photoluminescence quantum yields, which are critical for the efficiency and longevity of electronic devices. researchgate.net

In the context of OLEDs, quinoline derivatives have been successfully employed as:

Emissive Layer (EML) Materials: They can function as the light-emitting component in an OLED. By carefully selecting substituents on the quinoline core, the color of the emitted light can be tuned across the visible spectrum. Blue-emitting materials, which are crucial for full-color displays, have been developed using quinoline-based structures. researchgate.netuconn.edu

Electron Transport Layer (ETL) Materials: Their inherent ability to accept and transport electrons makes them ideal for use in the ETL, facilitating the efficient injection of electrons from the cathode into the emissive layer. researchgate.net

One of the most well-known examples is tris(8-hydroxyquinoline) aluminum (Alq3), a metal complex that has become a benchmark material in OLED technology due to its robust stability and excellent electroluminescent properties. researchgate.net Research continues to explore novel quinoline derivatives, including metal-free structures and advanced metal complexes, to further enhance device performance, such as efficiency, color purity, and operational lifetime. rsc.orgbohrium.com The development of these materials contributes to creating more energy-efficient and high-performance displays and lighting solutions. dergipark.org.tr

Utilization as Synthetic Building Blocks

Beyond its direct applications as a functional material, the structure of this compound makes it a valuable intermediate or building block in organic synthesis. The quinoline core is considered a "privileged structure," a molecular framework that is recurrent in a wide range of biologically active compounds. researchgate.net

Precursor in Multi-Step Organic Syntheses

This compound contains multiple reactive sites that can be targeted in subsequent synthetic transformations. The ester linkage can be readily hydrolyzed under acidic or basic conditions to yield the corresponding quinoline-4-carboxylic acid. This carboxylic acid is a versatile functional group that serves as a handle for a variety of coupling reactions. researchgate.net

For instance, quinoline-4-carboxylic acids can be activated and reacted with amines or alcohols to form a diverse library of amides and other esters, respectively. researchgate.net This strategy is a common pathway to more complex molecules with potential pharmaceutical applications. The quinoline ring itself can also undergo further functionalization, although the existing substituents will direct the position of any new groups. The core structure is a key component in the synthesis of specialized chemicals, including precursors for cyanine (B1664457) dyes and various bioactive molecules. wikipedia.org

Component in Multi-Component Reactions

While this compound is a product of synthesis, the fundamental quinoline scaffold is often constructed using highly efficient multi-component reactions (MCRs). rsc.orgrsc.org MCRs are one-pot processes where three or more reactants combine to form a complex product, offering significant advantages in terms of atom economy, reduced waste, and simplified purification. rsc.orgiicbe.org

Several classic named reactions are employed to build the quinoline ring system from simple, readily available starting materials:

Doebner and Doebner-von Miller Reactions: These reactions typically involve anilines, an aldehyde, and either pyruvic acid or an α,β-unsaturated carbonyl compound to generate substituted quinolines. wikipedia.orgnih.gov

Povarov Reaction: This is a powerful method for synthesizing tetrahydroquinolines (which can be subsequently oxidized to quinolines) from an aniline (B41778), an aldehyde, and an activated alkene. nih.gov

Friedländer Synthesis: This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.org

These MCRs allow for the rapid generation of a wide diversity of quinoline derivatives by simply varying the starting components. rsc.orgufms.br This modular approach is invaluable in medicinal chemistry and materials science for creating libraries of compounds for screening and optimization. nih.gov The synthesis of specifically substituted quinolines, such as the 6-methyl-8-carboxylate pattern, can be achieved by selecting appropriately functionalized precursors for these MCRs.

Future Research Directions and Perspectives on Phenyl 6 Methylquinoline 8 Carboxylate

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of quinoline (B57606) derivatives has traditionally relied on classic reactions that can sometimes be inefficient or require harsh conditions. Future research will likely focus on developing more efficient and sustainable synthetic routes to Phenyl 6-methylquinoline-8-carboxylate. This includes the exploration of microwave-assisted organic synthesis, which has been shown to accelerate reactions and improve yields for related quinoline compounds. nih.gov For instance, the synthesis of methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate was successfully achieved using microwave irradiation. nih.gov

In-Depth Elucidation of Complex Intermolecular Interactions

A deeper understanding of the intermolecular interactions involving this compound is crucial for predicting its solid-state properties and its behavior in biological systems. Techniques such as X-ray crystallography can reveal detailed information about the three-dimensional structure and packing in the solid state. For example, the crystal structure of methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate revealed that the quinoline ring system is planar, with the phenyl ring twisted away from it, and the structure is stabilized by weak C-H⋯π interactions. nih.gov

Computational methods, particularly Density Functional Theory (DFT), can provide theoretical insights into conformational changes and electronic properties that govern these interactions. mdpi.com By studying the non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, researchers can better predict the compound's solubility, melting point, and potential for polymorphism.

Integration of Advanced Machine Learning and AI in Compound Design and Property Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design and discovery of new molecules. springernature.com For quinoline derivatives, ML models are already being used to predict site selectivity in C-H functionalization reactions, which is a key step in creating new derivatives. doaj.org These models can rapidly screen virtual libraries of compounds and predict their reactivity, saving significant time and resources in the lab. doaj.org

In the context of this compound, AI and ML could be employed to:

Predict a range of physicochemical and biological properties.

Design novel derivatives with enhanced activities by suggesting modifications to the core structure.

Optimize synthetic routes by predicting reaction outcomes and identifying the most efficient pathways. mdpi.com

The use of ML approaches can compensate for the limitations of theoretical models by learning from existing experimental data, thereby improving the predictive power of computational tools. mdpi.com

Exploration of Novel Reactivity Pathways and Derivatization Strategies

Exploring the reactivity of this compound can lead to the discovery of novel derivatives with unique properties. Key reactive sites on the molecule include the quinoline ring, the methyl group, and the carboxylate group.

Potential derivatization strategies include:

Electrophilic substitution on the quinoline ring to introduce new functional groups. doaj.org

Oxidation of the methyl group to an aldehyde or carboxylic acid, creating new synthetic handles.

Nucleophilic substitution at the carboxylate group to generate a variety of esters and amides.

For example, the formyl group in related quinoline carboxylates can be reduced to a hydroxymethyl group or oxidized to a dicarboxylic acid, opening up further synthetic possibilities. The nitro group in other quinoline derivatives can be reduced to an amino group, which can then be further functionalized.

Systematic Studies on Structure-Property Relationships for Targeted Applications

Systematic studies on the structure-property relationships (SPRs) of this compound and its derivatives are essential for tailoring their properties for specific applications. By methodically altering the substituents on the quinoline and phenyl rings, researchers can map how these changes influence the compound's electronic, optical, and biological properties.

For instance, the introduction of different functional groups at various positions on the quinoline ring has been shown to significantly impact the antitumor and antimicrobial activities of related compounds. nih.gov The position of a nitro group, for example, can alter the electronic distribution and reactivity of the entire molecule. Understanding these relationships will enable the rational design of new compounds with optimized performance for use as pharmaceuticals, functional materials, or chemical probes.

Q & A

Q. What synthetic methodologies are optimal for producing high-purity Phenyl 6-methylquinoline-8-carboxylate?

this compound can be synthesized via multi-step protocols such as the Gould–Jacob or Friedländer methods, which are commonly used for quinoline derivatives. Key steps include cyclization of aniline precursors with β-keto esters under acidic or transition-metal-catalyzed conditions . Optimization involves adjusting reaction time, temperature, and stoichiometry of reagents (e.g., 2-iodoaniline with substituted ketones) to minimize side products. Post-synthesis purification via column chromatography or recrystallization in ethanol/water mixtures is critical for achieving >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?

Nuclear Magnetic Resonance (NMR) is essential for confirming substitution patterns on the quinoline ring (e.g., methyl at position 6 and phenyl ester at position 8). 1H^{1}\text{H}-NMR can resolve aromatic protons, while 13C^{13}\text{C}-NMR identifies carbonyl (C=O) and ester functionalities. Infrared (IR) spectroscopy verifies ester C=O stretches (~1700 cm1^{-1}) and aromatic C-H bending. Mass spectrometry (MS) with electrospray ionization (ESI) confirms molecular weight and fragmentation patterns .

Q. What initial biological screening assays are recommended for evaluating its antimicrobial potential?

Standard agar diffusion assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria can assess broad-spectrum activity. Minimum inhibitory concentration (MIC) testing in broth microdilution format (0.5–128 µg/mL) quantifies potency. For methicillin-resistant Staphylococcus aureus (MRSA), time-kill assays and synergy studies with β-lactams are recommended to identify combinatorial effects .

Advanced Research Questions

Q. How can regioselectivity challenges in modifying the quinoline core be addressed during derivatization?

Regioselective functionalization at the 4- or 6-positions requires directing groups. For example, carboxylate-assisted rhodium catalysis enables C–H activation at electron-deficient positions. Computational modeling (DFT) predicts transition-state energies to guide reagent selection, such as using trifluoromethyl groups to direct halogenation or alkylation .

Q. What mechanistic insights explain its antitumor activity in vitro?

Cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) may involve DNA intercalation or topoisomerase inhibition. Fluorescence quenching assays with DNA and molecular docking simulations (e.g., AutoDock Vina) can identify binding affinities. Comparative studies with ethyl 8-methoxy-6-methyl-4-(methylamino)quinoline-3-carboxylate analogs reveal that electron-withdrawing substituents enhance DNA interaction .

Q. How do solvent systems and reaction conditions influence its stability during catalytic applications?

Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates in cross-coupling reactions but may promote ester hydrolysis. Green solvents like ethanol/water mixtures under microwave irradiation reduce decomposition. Kinetic studies via HPLC monitoring at varying pH (3–9) and temperatures (25–80°C) quantify degradation rates, with optimal stability observed at pH 6–7 and ≤40°C .

Data Contradictions and Resolution Strategies

Q. How to reconcile discrepancies in reported antibacterial efficacy across studies?

Variability in MIC values (e.g., 2–32 µg/mL for MRSA) may arise from differences in bacterial strain virulence or assay protocols. Standardizing inoculum size (e.g., 1.5 × 108^8 CFU/mL) and using clinical isolates (ATCC controls) improves reproducibility. Meta-analysis of structure-activity relationships (SAR) identifies substituents (e.g., fluoro at position 6) that consistently enhance activity .

Q. Why do some analogs show reduced cytotoxicity despite structural similarity?

Subtle changes, such as replacing the phenyl ester with methyl groups, alter pharmacokinetics (e.g., logP, solubility). Comparative ADMET profiling (e.g., Caco-2 permeability, hepatic microsome stability) reveals that bulky substituents reduce cellular uptake. Synchrotron-based X-ray crystallography of protein-ligand complexes further clarifies steric hindrance effects .

Methodological Recommendations

Q. What strategies enhance yield in transition-metal-catalyzed coupling reactions of this compound?

Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids achieves >80% yield when using Pd(OAc)2_2/SPhos ligand systems in degassed toluene/water (3:1) at 90°C. Adding catalytic silver carbonate (Ag2_2CO3_3) minimizes protodehalogenation side reactions .

Q. How to design SAR studies for optimizing anti-inflammatory activity?

Systematic substitution at positions 6 (methyl) and 8 (carboxylate) with halogens, alkyl, or alkoxy groups is tested in LPS-induced macrophage (RAW 264.7) models. ELISA quantification of TNF-α and IL-6, combined with COX-2 inhibition assays, identifies trifluoromethyl derivatives as potent candidates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.